5-HT2A Receptor Binding Affinity: 25I-NBMD Matches 25I-NBOMe with Ki = 0.049 nM and Is ~15-Fold More Potent Than Parent 2C-I
25I-NBMD binds to the human 5-HT2A receptor with a Ki of 0.049 nM, as determined by competition with [125I]DOI in HEK293 cells expressing the cloned human receptor . This value is essentially equipotent with that of 25I-NBOMe (Ki = 0.044 nM) and represents an approximately ~15-fold improvement in binding affinity relative to the parent compound 2C-I (Ki = 0.73 nM) . Thus, for in vitro binding experiments requiring a high-affinity 5-HT2A ligand with a methylenedioxybenzyl pharmacophore—as opposed to the 2-methoxybenzyl group of 25I-NBOMe—25I-NBMD provides comparable target engagement without detectable loss in binding potency.
| Evidence Dimension | Binding affinity (Ki) at human 5-HT2A receptor |
|---|---|
| Target Compound Data | Ki = 0.049 nM (partial agonist) |
| Comparator Or Baseline | 25I-NBOMe: Ki = 0.044 nM (full agonist); 2C-I: Ki = 0.73 nM |
| Quantified Difference | 25I-NBMD vs 25I-NBOMe: ~1.1-fold difference (equipotent within assay variability); 25I-NBMD vs 2C-I: ~15-fold more potent |
| Conditions | Competition binding with [125I]DOI in HEK293 cells expressing human 5-HT2A receptor (Braden 2007 thesis; Halberstadt 2014) |
Why This Matters
Researchers selecting between 25I-NBMD and 25I-NBOMe for binding studies can expect essentially identical target engagement at 5-HT2A, with the choice governed by the desired N-benzyl pharmacophore (methylenedioxybenzyl vs. 2-methoxybenzyl) rather than binding potency differences.
- [1] Braden, M.R. (2007). Towards a biophysical understanding of hallucinogen action. Ph.D. Thesis, Purdue University. ProQuest 304838368. View Source
- [2] Halberstadt, A.L. & Geyer, M.A. (2014). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 77, 200-207. View Source
- [3] Ettrup, A., et al. (2011). Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT2A agonist PET tracers. Eur J Nucl Med Mol Imaging, 38(4), 681-693. View Source
